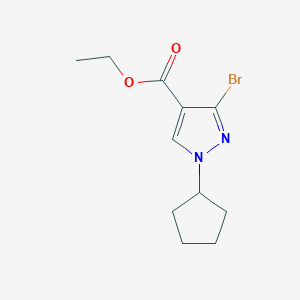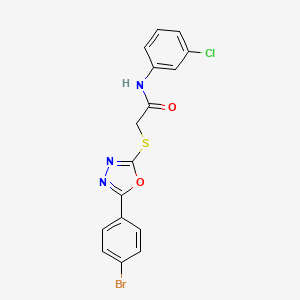
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of bromophenyl, oxadiazole, and chlorophenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with bromophenyl derivatives. The final step involves the acylation of the oxadiazole-thio intermediate with 3-chlorophenyl acetic acid under suitable conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted bromophenyl or chlorophenyl derivatives.
Scientific Research Applications
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The oxadiazole ring and the bromophenyl group are likely involved in these interactions, contributing to the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-bromophenyl)acetamide
- 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
Uniqueness
2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide stands out due to the presence of both bromophenyl and chlorophenyl groups, which may confer unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C16H11BrClN3O2S |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H11BrClN3O2S/c17-11-6-4-10(5-7-11)15-20-21-16(23-15)24-9-14(22)19-13-3-1-2-12(18)8-13/h1-8H,9H2,(H,19,22) |
InChI Key |
GJGKNBWIDXWFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



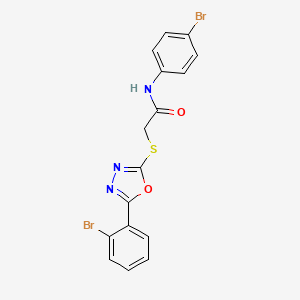
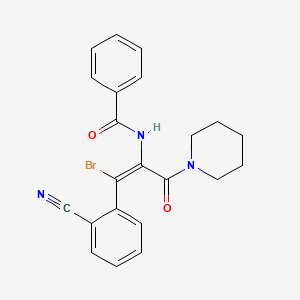
![N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11774920.png)
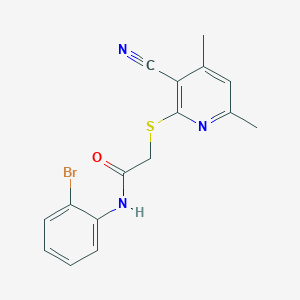
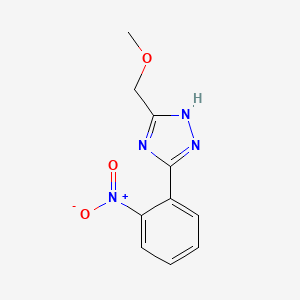
![6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11774944.png)
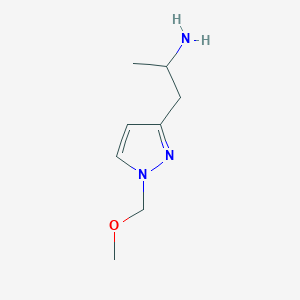

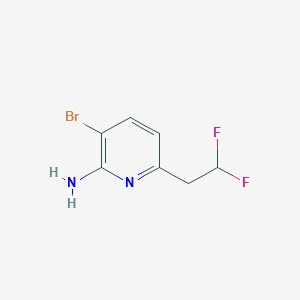
![benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate](/img/structure/B11774964.png)

